molecular formula C18H20N2O4S B2827106 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide CAS No. 941975-20-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide

Cat. No. B2827106
CAS RN: 941975-20-8
M. Wt: 360.43
InChI Key: QIWDQSBRKFYCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide, also known as Compound A, is a synthetic compound that has gained significant interest in the scientific community due to its promising biological activities. It belongs to the class of thiazolidinedione derivatives and has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

Antimicrobial and Antibacterial Agents

Compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide have been extensively studied for their antimicrobial and antibacterial properties. Novel oxazolidinone analogs, such as U-100592 and U-100766, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents against resistant bacterial infections (Zurenko et al., 1996).

Anti-inflammatory and Antiarthritic Agents

Research into 1,2-isothiazolidine-1,1-dioxide derivatives has led to the discovery of compounds with potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production. These compounds have shown efficacy in various animal arthritic models without inducing ulcerogenic activities, suggesting their utility as novel antiarthritic drug candidates (Inagaki et al., 2000).

Antioxidant Activity

Certain coumarin derivatives, including those structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide, have been synthesized and shown to possess antioxidant activity. These activities were assessed using DPPH, hydrogen peroxide, and nitric oxide radical methods, comparing favorably with known antioxidants like ascorbic acid (Kadhum et al., 2011).

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied, leading to novel methodologies for creating derivatives with enhanced biological activities. These studies provide a foundation for the synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide and its derivatives for potential application in medicinal chemistry and drug development (Fuloria et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication. The downstream effects of this can include inhibited cell growth and proliferation.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the cell cycle . By inhibiting CDK2, the compound can cause cell cycle arrest, which can lead to inhibited cell growth and proliferation.

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14-8-9-15(20-10-5-11-25(20,22)23)12-17(14)19-18(21)13-24-16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWDQSBRKFYCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide

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